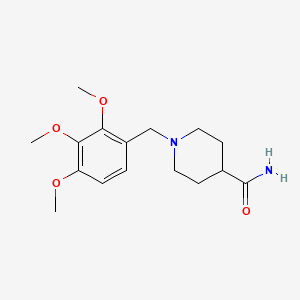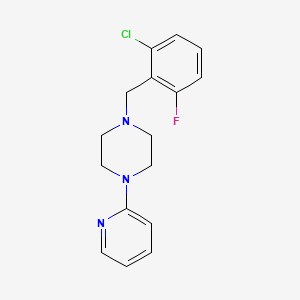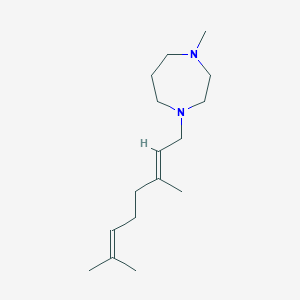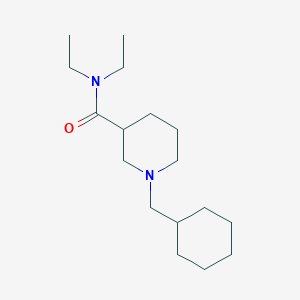
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline, also known as Fasudil, is a potent inhibitor of Rho-kinase and has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects primarily through inhibition of Rho-kinase, a key regulator of cytoskeletal dynamics and cellular motility. By inhibiting Rho-kinase, 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline can reduce smooth muscle contraction, increase vasodilation, and improve blood flow in various organs.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects, including reducing vascular tone and blood pressure, improving endothelial function, reducing inflammation, and promoting neuroprotection. It has also been shown to have anti-fibrotic effects in various organs, including the heart and lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, including its potency, specificity, and well-characterized pharmacokinetics. However, it also has limitations, including its relatively short half-life and the need for careful dosing and monitoring due to its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline, including investigating its potential therapeutic applications in additional diseases, such as liver fibrosis and cancer. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to develop more effective formulations with improved pharmacokinetics. Finally, studies are needed to investigate potential drug-drug interactions and long-term safety in humans.
Conclusion:
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline is a potent inhibitor of Rho-kinase with potential therapeutic applications in various diseases. Its mechanism of action involves reducing smooth muscle contraction, increasing vasodilation, and improving blood flow in various organs. 6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, but also has limitations that must be carefully considered. Future research directions include investigating its potential therapeutic applications in additional diseases, elucidating its mechanisms of action, and developing more effective formulations.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cerebral vasospasm, pulmonary hypertension, and cardiovascular diseases. It has also been investigated for its neuroprotective effects in stroke and traumatic brain injury.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-[(E)-2-methyl-3-phenylprop-2-enyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16(11-17-7-5-4-6-8-17)14-22-10-9-18-12-20(23-2)21(24-3)13-19(18)15-22/h4-8,11-13H,9-10,14-15H2,1-3H3/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGKIFUGSIPQP-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(2-methyl-3-phenyl-2-propen-1-yl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-[4-(hexyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B3851519.png)

![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3851534.png)

![N,N-dimethyl-4-[3-(1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B3851552.png)


![N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B3851586.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinyl}methanol](/img/structure/B3851596.png)
![3-{[bis(2-hydroxyethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B3851600.png)
![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B3851606.png)
![5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851618.png)
